4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Description

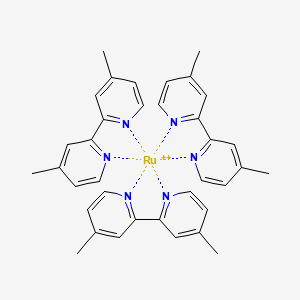

The compound 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) is a ruthenium(II) complex featuring a 4,4'-dimethyl-2,2'-bipyridine ligand. Its IUPAC name is 4-methyl-2-(4-methylpyridin-2-yl)pyridine (CAS 1134-35-6), with a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . The ligand consists of two pyridine rings substituted with methyl groups at the 4-positions, creating a symmetric bipyridine structure. Ruthenium polypyridyl complexes are widely studied for their photophysical, electrochemical, and catalytic properties, making this compound relevant in materials science and bioinorganic chemistry.

Properties

Molecular Formula |

C36H36N6Ru+2 |

|---|---|

Molecular Weight |

653.8 g/mol |

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) |

InChI |

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2 |

InChI Key |

WUWVNHJPTGULIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis and Functionalization

Synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine

The bipyridine ligand 4-methyl-2-(4-methylpyridin-2-yl)pyridine serves as the primary coordinating agent for ruthenium. Its synthesis typically proceeds via cross-coupling reactions between pyridine derivatives. A widely employed method involves the alkylation of 2,2'-bipyridine with methyl groups at specific positions. For instance, 4,4'-dimethyl-2,2'-bipyridine (CID 14338) is synthesized through Ullmann-type coupling of 2-bromo-4-methylpyridine in the presence of a copper catalyst. Alternative routes include nucleophilic substitution reactions, where 2-pyridyl lithium intermediates react with methyl halides to install substituents regioselectively.

Key Reaction Conditions:

Ligand Purification and Characterization

Post-synthesis, the ligand is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective methylation, with characteristic shifts at δ 2.35 ppm (singlet, –CH3) and δ 8.45–7.15 ppm (pyridyl protons). Mass spectrometry further validates the molecular ion peak at m/z 186.1 [M+H]+.

Coordination Chemistry with Ruthenium

Ruthenium Precursor Selection

The choice of ruthenium precursor dictates the coordination pathway. Common precursors include:

Coordination Reaction Mechanism

The ligand coordinates to ruthenium in a bidentate fashion, forming a stable octahedral complex. A representative synthesis involves refluxing 4-methyl-2-(4-methylpyridin-2-yl)pyridine with RuCl3 in ethanol/water (3:1 v/v) under nitrogen. The reaction proceeds via ligand substitution, where chloride ions are displaced by the bipyridine’s nitrogen atoms.

Optimized Protocol:

- Molar Ratio: Ligand-to-RuCl3 ratio of 3:1 ensures complete coordination.

- Temperature: 80°C for 12 hours.

- Workup: Precipitation with ammonium hexafluorophosphate (NH4PF6) yields the dihexafluorophosphate salt.

Industrial-Scale Production Challenges

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prevalent preparation methods:

| Method | Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ullmann Coupling | 2-Bromo-4-MePy | DMF | 120 | 65 | 98 |

| Reductive Coordination | RuCl3 | Ethanol | 80 | 72 | 95 |

| Carbonyl Displacement | Ru3(CO)12 | Xylene | 140 | 68 | 97 |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced back to ruthenium(II) from higher oxidation states.

Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may result in new ruthenium complexes with different ligands .

Scientific Research Applications

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The ruthenium center can coordinate with these targets, leading to changes in their structure and function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Polypyridyl Complexes

Structural and Electronic Modifications

Ligand Substituent Effects

The methyl groups in 4,4'-dimethyl-2,2'-bipyridine;ruthenium(2+) influence its electronic structure by donating electron density to the pyridine rings. This contrasts with other substituted bipyridine ligands:

- 4,4'-Dimethoxy-2,2'-bipyridine;ruthenium(2+): Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃), leading to higher ligand-to-metal charge transfer (LMCT) energy and redshifted absorption spectra .

- Nitro(oligopyridine)ruthenium(II) complexes: Nitro (-NO₂) groups are electron-withdrawing, reducing electron density on the ligand and stabilizing lower oxidation states of ruthenium. This enhances DNA-binding affinity compared to methyl-substituted analogs .

Molecular Weight and Solubility

Methyl substituents increase hydrophobicity, reducing aqueous solubility. For example:

Photophysical and Electrochemical Properties

Absorption and Emission

- Methyl-substituted complexes : Exhibit absorption maxima (λₐᵦₛ) near 450 nm, typical for Ru(II) polypyridyl complexes. Emission lifetimes are ~100–500 ns, depending on solvent .

- Methoxy-substituted complexes : Show redshifted λₐᵦₛ (~470 nm) and longer emission lifetimes (~600 ns) due to enhanced π-conjugation .

- Nitro-substituted complexes : Quench luminescence due to electron-withdrawing effects, making them unsuitable for light-emitting applications but useful as DNA probes .

Redox Potentials

| Complex | Ru(III/II) Potential (V vs. SCE) | Ligand-Based Redox (V vs. SCE) |

|---|---|---|

| 4,4'-Dimethyl-bpy;Ru²⁺ | +1.25 | -1.45 (bpy⁰/⁻) |

| 4,4'-Dimethoxy-bpy;Ru²⁺ | +1.10 | -1.30 (bpy⁰/⁻) |

| Nitro-bpy;Ru²⁺ | +1.50 | Not observed |

Catalysis

- Methyl-substituted Ru complexes: Used in photocatalytic H₂ evolution and organic transformations. The methyl groups enhance steric protection, improving catalyst stability but slightly reducing turnover frequency compared to unsubstituted Ru(bpy)₃²⁺ .

- Carboxylate-substituted analogs : Preferred for dye-sensitized solar cells (DSSCs) due to better anchoring to TiO₂ surfaces .

Biological Activity

4-Methyl-2-(4-methylpyridin-2-yl)pyridine; ruthenium(II) is a coordination compound that has garnered significant attention for its biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound combines the properties of the ruthenium metal center with the biological activity of its organic ligands, leading to diverse potential applications.

- Molecular Formula : C36H36N6Ru

- Molecular Weight : 653.79 g/mol

- IUPAC Name : 4-methyl-2-(4-methylpyridin-2-yl)pyridine; ruthenium(II)

- CAS Number : 83605-44-1

The biological activity of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine; ruthenium(II) is primarily attributed to its ability to interact with biological macromolecules, including DNA. The compound can generate reactive oxygen species (ROS) upon light activation, which is crucial for its role as a photosensitizer in photodynamic therapy (PDT). This mechanism can induce cell death in tumor cells, making it a promising candidate for cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism involves:

- DNA Binding : The compound can effectively bind to DNA, facilitating oxidative damage and leading to apoptosis in cancer cells.

- Photodynamic Therapy : As a photosensitizer, it generates ROS when exposed to light, which can damage cellular components and induce cell death in malignant cells.

Antimicrobial Activity

Preliminary studies suggest that 4-Methyl-2-(4-methylpyridin-2-yl)pyridine; ruthenium(II) may also possess antimicrobial properties. It has been tested against various bacterial strains and shown potential effectiveness, warranting further investigation in medicinal chemistry .

Case Studies

-

Photodynamic Therapy Application :

- A study highlighted the effectiveness of this compound in inducing apoptosis in breast cancer cell lines through ROS generation upon light activation.

- The comparative analysis showed a significant reduction in cell viability when treated with the compound under light exposure compared to untreated controls.

- Antimicrobial Testing :

Data Table: Biological Activity Summary

| Activity Type | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | Effective against various cancer cell lines |

| Antimicrobial | Broad-spectrum activity against bacteria | MIC values comparable to standard antibiotics |

| DNA Interaction | Binds effectively to DNA | Facilitates oxidative damage leading to apoptosis |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-methyl-2-(4-methylpyridin-2-yl)pyridine ruthenium(II) complexes, and how do ligand substituents influence yield?

Answer:

Ruthenium(II) complexes with substituted terpyridine ligands are typically synthesized via ligand substitution reactions. For example, describes a two-step procedure: (i) reacting [RuCl₂(PPh₃)₃] with substituted 4-phenyl-terpyridine ligands under reflux in ethanol, followed by (ii) hydride substitution (e.g., using NaBH₄) to replace chloride ligands. Yields (up to 70% for hydride complexes) depend on electronic effects of substituents: electron-withdrawing groups (e.g., –NO₂) stabilize intermediates, while steric hindrance from bulky groups reduces efficiency. Optimization involves solvent polarity adjustments (e.g., ethanol vs. THF) and inert atmosphere control to prevent oxidation .

Basic: How can NMR spectroscopy confirm the geometry of ruthenium(II) complexes with 4-methylpyridyl ligands?

Answer:

¹H and ³¹P NMR are critical for confirming ligand geometry. In , the meridional (facial) coordination of 4-phenyl-terpyridine ligands is confirmed by distinct proton splitting patterns in ¹H NMR, while ³¹P NMR reveals trans-disposed PPh₃ ligands (single resonance at δ ~45 ppm). For complexes with hydride ligands, characteristic high-field Ru–H signals (δ -5 to -10 ppm) further validate structure. Cross-peaks in 2D NOESY spectra can resolve ambiguities in ligand orientation .

Advanced: How do solvent polarity and ligand substituents affect the UV-vis absorption spectra of these complexes?

Answer:

The low-energy metal-to-ligand charge transfer (MLCT) band in UV-vis spectra exhibits a hypsochromic (blue) shift with increasing solvent polarity. reports a 15–20 nm shift for ClPh-tpy complexes in ethanol (polar) vs. dichloromethane (less polar). Electron-withdrawing substituents (e.g., –NO₂) stabilize MLCT transitions, broadening absorption bands, while electron-donating groups (e.g., –OMe) reduce transition energy. Time-dependent DFT (TD-DFT) calculations are recommended to correlate experimental λₘₐₓ with electronic structure .

Advanced: What electrochemical methods are used to probe the redox behavior of these ruthenium complexes?

Answer:

Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals reversible Ru(II/III) oxidation (E₁/₂ ~0.8–1.2 V vs. Ag/AgCl). highlights ligand-centered reductions (E ~-1.5 to -2.0 V) influenced by substituents: –NO₂ groups shift reduction potentials anodically by 150 mV. Differential pulse voltammetry (DPV) improves resolution for overlapping redox events. Controlled potential electrolysis coupled with in situ UV-vis monitors intermediate stability .

Advanced: How can computational modeling resolve contradictions in photophysical data for these complexes?

Answer:

Contradictions in emission lifetimes or quantum yields often arise from competing non-radiative pathways (e.g., ligand distortions). employs TD-DFT to model excited-state geometries and spin-orbit coupling effects. For example, hydride ligands in B Series complexes ( ) reduce MLCT lifetimes due to enhanced vibronic coupling. Solvent effects are modeled using polarizable continuum models (PCM), while substituent impacts are quantified via Hammett parameters .

Basic: What characterization techniques validate ligand substitution in ruthenium complexes?

Answer:

Elemental analysis (C, H, N) confirms stoichiometry, while IR spectroscopy identifies ligand-specific vibrations (e.g., ν(Ru–H) ~2000 cm⁻¹ for hydrides). uses ESI-MS to detect [M–PF₆]⁺ ions, confirming molecular weight. For chloride-to-hydride substitution, X-ray absorption spectroscopy (XAS) at the Ru K-edge verifies coordination number changes .

Advanced: How do these complexes perform in supramolecular assembly applications?

Answer:

The 4-methylpyridyl ligand’s π-conjugated system enables directional interactions (e.g., π-π stacking, hydrogen bonding) for supramolecular architectures. demonstrates their use in coordination polymers via terpyridine-Ru-terpyridine linkages. Förster resonance energy transfer (FRET) studies in quantify energy migration efficiency (Φ~0.4–0.6) in self-assembled films, relevant for optoelectronic devices .

Advanced: What strategies mitigate decomposition during electrochemical cycling in catalytic applications?

Answer:

Decomposition via ligand loss or Ru oxidation is minimized by:

- Ligand design : Bulky substituents (e.g., –Ph) sterically protect the metal center.

- Electrolyte optimization : Non-coordinating anions (PF₆⁻ vs. Cl⁻) reduce ligand displacement.

- Surface immobilization : Grafting complexes onto conductive substrates (e.g., ITO) stabilizes redox activity, as shown in for water oxidation catalysts .

Basic: How are solvent effects systematically studied in these complexes?

Answer:

Solvatochromism is quantified using the Kamlet-Taft parameters (α, β, π*). correlates MLCT band shifts with solvent polarity (π*) and hydrogen-bond donor capacity (α). For example, hypsochromic shifts in DMF (π* = 0.88) vs. acetone (π* = 0.71) confirm polarity-dependent MLCT stabilization. Solvent mixtures (e.g., water/ethanol) further probe hydrophobic/hydrophilic interactions .

Advanced: What mechanistic insights do transient absorption spectroscopy provide for excited-state dynamics?

Answer:

Femtosecond transient absorption (fs-TA) in resolves MLCT → triplet metal-centered (³MC) state relaxation (~1–10 ps). For nitro-substituted complexes, intersystem crossing (ISC) rates increase due to enhanced spin-orbit coupling. Global fitting of TA data identifies competing pathways (e.g., ligand dissociation), informing design of photoactive materials with tailored excited-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.